Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-
Description
This compound is a disperse dye derivative characterized by an acetamide core substituted with a bis(2-hydroxyethyl)amino group on a phenyl ring, linked via an azo (-N=N-) bond to a 2-chloro-4-nitrophenyl moiety. Its structure confers key properties such as chromophore stability and moderate hydrophilicity due to hydroxyl groups.
Properties
CAS No. |
62257-17-4 |
|---|---|
Molecular Formula |
C18H20ClN5O5 |
Molecular Weight |
421.8 g/mol |
IUPAC Name |
N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C18H20ClN5O5/c1-12(27)20-18-11-13(23(6-8-25)7-9-26)2-5-17(18)22-21-16-4-3-14(24(28)29)10-15(16)19/h2-5,10-11,25-26H,6-9H2,1H3,(H,20,27) |
InChI Key |
ORCRYIVAJKZTLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline to form the corresponding diazonium salt. This is followed by a coupling reaction with N-[5-[bis(2-hydroxyethyl)amino]phenyl]acetamide under controlled conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The azo group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Corresponding amines.
Substitution: Substituted derivatives at the chloro and nitro positions.
Scientific Research Applications
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Key Observations :
- Hydrophilicity : The target compound’s hydroxyethyl groups enhance water solubility compared to acetylated (e.g., Disperse Red 354) or methoxylated derivatives .
- Chromophore Stability : Chloro and nitro groups on the phenyl ring improve lightfastness, a feature shared across analogs .
- Steric Effects : Bulkier substituents (e.g., methoxyethyl in ) reduce dye diffusion rates in polymers, impacting textile application efficiency .
Application and Performance
- Textile Dyeing : The target compound and its analogs are primarily used as disperse dyes for synthetic fibers (e.g., PET/PTT blends). For example, Disperse Red 354 is marketed for vibrant red hues , while CI Disperse Yellow 211 () provides yellow shades.
- Solubility and Adsorption : Hydroxyethyl groups in the target compound improve dispersion stability in aqueous media compared to acetylated derivatives, which require higher temperatures for dissolution .
Toxicity and Environmental Impact
- Aquatic Toxicity: Several analogs, including N-(5-(bis(2-methoxyethyl)amino)-2-((2-cyano-4,6-dinitrophenyl)azo)phenyl)acetamide, are classified as Aquatic Chronic 4 (H413) under EU regulations .
- Regulatory Status : Disperse Red 167:1 (CAS 26850-12-4) is regulated under Canadian environmental guidelines, suggesting similar scrutiny for the target compound .
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